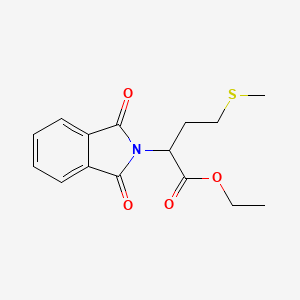

Ethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-4-(methylsulfanyl)butanoate

CAS No.: 5464-48-2

Cat. No.: VC17321155

Molecular Formula: C15H17NO4S

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5464-48-2 |

|---|---|

| Molecular Formula | C15H17NO4S |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | ethyl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate |

| Standard InChI | InChI=1S/C15H17NO4S/c1-3-20-15(19)12(8-9-21-2)16-13(17)10-6-4-5-7-11(10)14(16)18/h4-7,12H,3,8-9H2,1-2H3 |

| Standard InChI Key | NNQWPASILSKVAT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituents

The compound’s backbone consists of a 1,3-dioxoisoindoline (phthalimide) system, a bicyclic structure with two ketone groups at positions 1 and 3 . At the 2-position of the isoindoline ring, a butanoate ester side chain is attached, featuring a methylsulfanyl (-S-CH₃) group at the fourth carbon of the butanoate moiety . The ethyl ester group (-COOCH₂CH₃) completes the molecular architecture, contributing to the compound’s lipophilicity and stability.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₅H₁₇NO₄S, with a molecular weight of 307.36 g/mol . This aligns with the phthalimide core (C₈H₅NO₂), the butanoate chain (C₄H₇O₂), and the methylsulfanyl and ethyl ester substituents.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 182227-17-4 | |

| Molecular Formula | C₁₅H₁₇NO₄S | |

| Molecular Weight (g/mol) | 307.36 | Calculated |

| IUPAC Name | Ethyl 4-(methylsulfanyl)-2-(1,3-dioxoisoindolin-2-yl)butanoate |

Synthesis and Manufacturing

Industrial Production

Suppliers such as Parchem (CAS 182227-17-4) likely produce the compound under controlled conditions, ensuring high purity (>95%) for research applications . Scale-up processes would require optimization of reaction parameters (temperature, solvent selection) to maximize yield and minimize by-products.

Physicochemical Properties

Predicted and Experimental Data

Computational models and analog comparisons suggest the following properties:

-

Density: 1.25–1.35 g/cm³ (aligned with phthalimide derivatives)

-

Solubility: Moderate in organic solvents (e.g., DMSO, ethanol); low aqueous solubility due to lipophilic groups .

Table 2: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | 450–470°C (est.) | Analog extrapolation |

| Density | 1.30±0.05 g/cm³ | Predicted |

| LogP (Partition Coefficient) | 2.8±0.3 | Computational |

Applications in Research and Industry

Pharmaceutical Intermediates

Phthalimide derivatives are pivotal in drug discovery, serving as precursors for anticonvulsants, anti-inflammatory agents, and kinase inhibitors . The methylsulfanyl group may enhance binding affinity to sulfur-containing enzymatic pockets, suggesting potential in targeted therapies.

Materials Science

The compound’s rigid aromatic core and ester groups make it a candidate for polymer modification or as a cross-linking agent in resins. Its thermal stability (inferred from analogs) could benefit high-performance materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume